
4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine is an organic compound with the molecular formula C11H23NO2 It is a derivative of piperidine, characterized by the presence of ethoxy and hydroxy functional groups attached to a tetramethyl-substituted piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine typically involves the following steps:
Starting Material: The synthesis begins with 2,2,6,6-tetramethylpiperidine.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can further enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride and the desired nucleophile in an aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: 4-Ethoxy-2,2,6,6-tetramethylpiperidin-1-one.
Reduction: 4-Ethoxy-2,2,6,6-tetramethylpiperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a free radical scavenger and antioxidant.
Medicine: Explored for its potential therapeutic effects in conditions related to oxidative stress.
Industry: Utilized as a stabilizer in polymers and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine involves its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative damage. The compound interacts with ROS, neutralizing them and preventing cellular damage. This activity is mediated through the formation of stable radicals that do not propagate further oxidative reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine: A related compound with similar antioxidant properties.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): Known for its use as a catalyst and chemical oxidant.
2,2,6,6-Tetramethylpiperidine: The parent compound, used as a precursor in the synthesis of various derivatives.
Uniqueness
4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine is unique due to the presence of both ethoxy and hydroxy functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C11H23NO2 |
|---|---|
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
4-ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C11H23NO2/c1-6-14-9-7-10(2,3)12(13)11(4,5)8-9/h9,13H,6-8H2,1-5H3 |
Clé InChI |
AHPXMHKEFQCGBY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CC(N(C(C1)(C)C)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


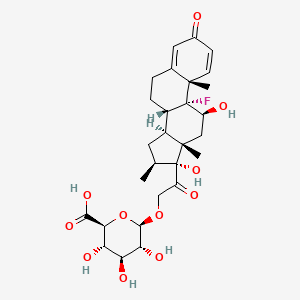
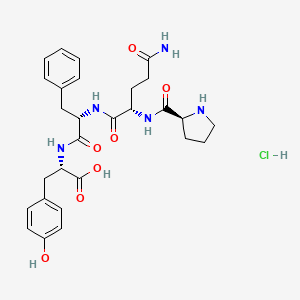
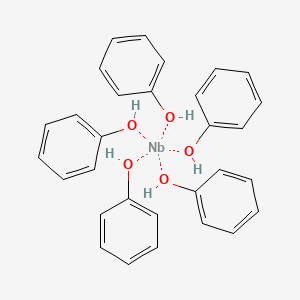
![1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine](/img/structure/B13820449.png)
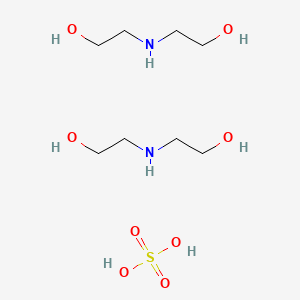


![3-Amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one](/img/structure/B13820463.png)

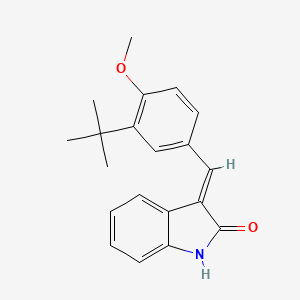

![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B13820518.png)
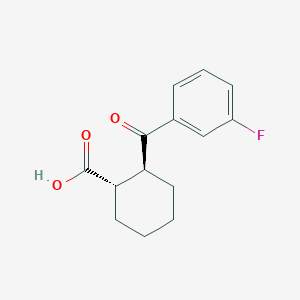
![(5Z)-1-(3-chlorophenyl)-5-{[2-(2-methoxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13820529.png)
